Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 179898-63-6
VCID: VC21275063
InChI: InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21)
SMILES: CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate

CAS No.: 179898-63-6

Cat. No.: VC21275063

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate - 179898-63-6

Specification

CAS No. 179898-63-6
Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
Standard InChI InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21)
Standard InChI Key FWSBNUWRCPTIGS-UHFFFAOYSA-N
SMILES CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C
Canonical SMILES CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator